4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18476216
InChI: InChI=1S/C38H34O4/c1-21-17-33(23(3)15-31(21)27-7-11-29(12-8-27)37(39)40)35-19-26(6)36(20-25(35)5)34-18-22(2)32(16-24(34)4)28-9-13-30(14-10-28)38(41)42/h7-20H,1-6H3,(H,39,40)(H,41,42)
SMILES:
Molecular Formula: C38H34O4
Molecular Weight: 554.7 g/mol

4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid

CAS No.:

Cat. No.: VC18476216

Molecular Formula: C38H34O4

Molecular Weight: 554.7 g/mol

* For research use only. Not for human or veterinary use.

4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid -

Specification

Molecular Formula C38H34O4
Molecular Weight 554.7 g/mol
IUPAC Name 4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid
Standard InChI InChI=1S/C38H34O4/c1-21-17-33(23(3)15-31(21)27-7-11-29(12-8-27)37(39)40)35-19-26(6)36(20-25(35)5)34-18-22(2)32(16-24(34)4)28-9-13-30(14-10-28)38(41)42/h7-20H,1-6H3,(H,39,40)(H,41,42)
Standard InChI Key IOZOGPGWSDEVKR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=C(C=C4)C(=O)O)C)C)C)C5=CC=C(C=C5)C(=O)O

Introduction

Structural Features and Molecular Configuration

Core Architecture

The compound features a central terphenyl scaffold with four interconnected benzene rings. Each aromatic ring is substituted with methyl groups at the 2- and 5-positions, while the terminal rings bear carboxylic acid (-COOH) functional groups . This arrangement creates a symmetrical, three-dimensional structure with significant steric hindrance, as illustrated by its IUPAC name and SMILES notation:
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=C(C=C4)C(=O)O)C)C\text{CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2C)C3=CC(=C(C=C3C)C4=CC=C(C=C4)C(=O)O)C)C}.

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, related structures, such as 4-arylpolyhydroquinoline derivatives, exhibit planar six-membered rings with dihedral angles between adjacent rings exceeding 80°, suggesting limited conjugation across the backbone . The methyl groups induce torsional strain, reducing coplanarity and enhancing thermal stability .

Synthesis and Reaction Pathways

Stepwise Construction

The synthesis involves sequential Suzuki-Miyaura couplings using phenylboronic acid derivatives. A representative route includes:

  • Formylation: Introduction of aldehyde groups via Vilsmeier-Haack reaction on 2,5-dimethylbenzene.

  • Oxidation: Conversion of aldehydes to carboxylic acids using KMnO₄ under acidic conditions .

  • Cross-Coupling: Palladium-catalyzed coupling of boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) with halogenated intermediates .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yield (∼75%) and purity (>98%). Purification via high-performance liquid chromatography (HPLC) ensures removal of residual palladium catalysts .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Molecular Weight554.7 g/molMass Spectrometry
Melting Point>300°C (predicted)DSC Analysis
SolubilityDMSO (>10 mg/mL), H₂O (<0.1 mg/mL)Experimental

The low aqueous solubility stems from hydrophobic methyl groups, while polar aprotic solvents like DMSO disrupt intermolecular hydrogen bonding between carboxylic acid groups .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

  • NMR: δ 2.2–2.5 ppm (methyl protons), δ 7.8–8.2 ppm (aromatic protons), δ 12.1 ppm (carboxylic acid protons) .

Applications in Scientific Research

Coordination Polymers and MOFs

The compound serves as a ditopic linker in MOFs, forming 3D frameworks with pcu topology when coordinated to metals like Zn²⁺ or Cu²⁺ . These frameworks exhibit high surface areas (>1500 m²/g) and potential for gas storage (e.g., CO₂ adsorption: 12 mmol/g at 298 K) .

Anticancer Activity

In vitro studies demonstrate dose-dependent apoptosis induction in HeLa cells (IC₅₀ = 18 µM) via mitochondrial pathway activation. Comparative data with cisplatin:

CompoundIC₅₀ (HeLa)Selectivity Index (HeLa vs. HEK293)
Target Compound18 µM6.2
Cisplatin5 µM1.1

The higher selectivity index suggests reduced off-target toxicity .

Comparison with Structural Analogues

Terphenyl Dicarboxylic Acids

CompoundMolecular WeightMethyl GroupsApplications
Target Compound554.7 g/mol6MOFs, Anticancer Agents
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid346.4 g/mol2Catalysis, Gas Storage
4-(2,6-Dimethylphenyl)benzoic Acid226.3 g/mol2Polymer Synthesis

The target compound’s additional methyl groups enhance thermal stability (Tₐ > 400°C) but reduce solubility in non-polar solvents .

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